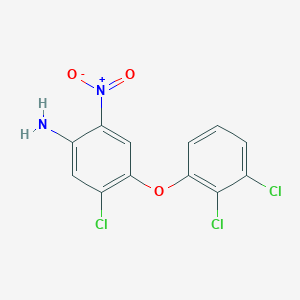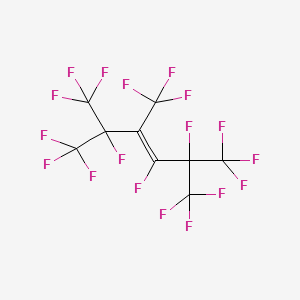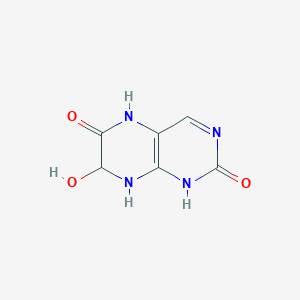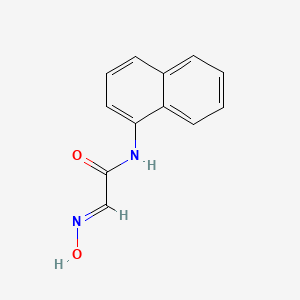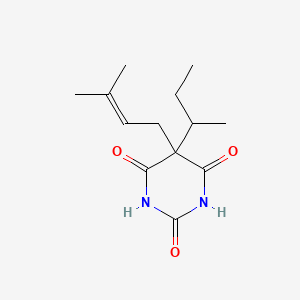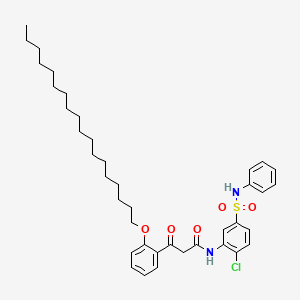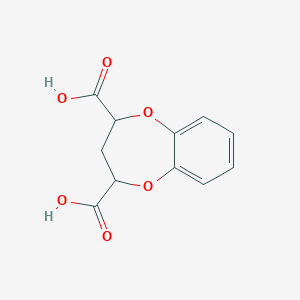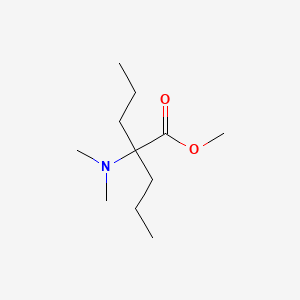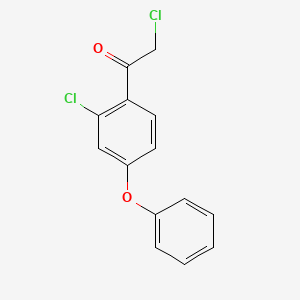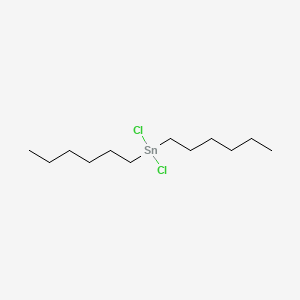
Dihexyltin dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihexyltin dichloride is an organotin compound with the molecular formula C12H26Cl2Sn It is a member of the organotin family, which consists of tin atoms bonded to organic groups
準備方法
Dihexyltin dichloride can be synthesized through several methods. One common synthetic route involves the reaction of hexylmagnesium bromide with tin tetrachloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
SnCl4+2C6H13MgBr→(C6H13)2SnCl2+2MgBrCl
In industrial settings, this compound can be produced through the direct reaction of hexyl chloride with metallic tin in the presence of a catalyst. This method is advantageous due to its simplicity and cost-effectiveness.
化学反応の分析
Dihexyltin dichloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dihexyltin oxide. This reaction typically requires an oxidizing agent such as hydrogen peroxide.
Reduction: Reduction of this compound can yield dihexyltin hydride. Common reducing agents include lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with nucleophiles. For example, reacting with sodium methoxide can produce dihexyltin dimethoxide.
The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation with hydrogen peroxide yields dihexyltin oxide, while reduction with lithium aluminum hydride produces dihexyltin hydride.
科学的研究の応用
Dihexyltin dichloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: this compound has been studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research has explored its potential use in anticancer therapies due to its ability to interact with cellular components.
Industry: It is used in the production of tin-based catalysts and stabilizers for plastics.
作用機序
The mechanism of action of dihexyltin dichloride involves its interaction with cellular components. It can bind to proteins and enzymes, altering their function. This interaction can disrupt cellular processes, leading to various biological effects. The compound’s ability to form stable complexes with biomolecules is a key factor in its mechanism of action.
類似化合物との比較
Dihexyltin dichloride can be compared with other organotin compounds such as diphenyltin dichloride and dibutyltin dichloride. While all these compounds share a common tin center, their chemical properties and applications differ due to the nature of the organic groups attached to the tin atom.
Diphenyltin dichloride: This compound has phenyl groups attached to the tin atom, making it more aromatic and less reactive in certain chemical reactions compared to this compound.
Dibutyltin dichloride: With butyl groups attached, this compound is more commonly used as a catalyst in industrial processes.
The uniqueness of this compound lies in its hexyl groups, which provide a balance between reactivity and stability, making it suitable for a variety of applications.
References
特性
CAS番号 |
2767-41-1 |
|---|---|
分子式 |
C12H26Cl2Sn |
分子量 |
359.9 g/mol |
IUPAC名 |
dichloro(dihexyl)stannane |
InChI |
InChI=1S/2C6H13.2ClH.Sn/c2*1-3-5-6-4-2;;;/h2*1,3-6H2,2H3;2*1H;/q;;;;+2/p-2 |
InChIキー |
AXQSJCWCXATTNE-UHFFFAOYSA-L |
正規SMILES |
CCCCCC[Sn](CCCCCC)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Azepino[4,5-b]indole-5-carboxylic acid, 9-amino-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13804807.png)



![Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-](/img/structure/B13804829.png)
